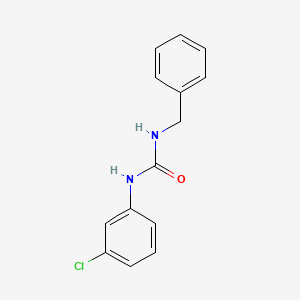

1-Benzyl-3-(3-chlorophenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-(3-chlorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c15-12-7-4-8-13(9-12)17-14(18)16-10-11-5-2-1-3-6-11/h1-9H,10H2,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWJVMWOMDSJLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13208-27-0 | |

| Record name | 1-BENZYL-3-(3-CHLOROPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Benzyl 3 3 Chlorophenyl Urea and Analogues

General Synthetic Strategies for Unsymmetrical Urea (B33335) Formation.st-andrews.ac.ukprepchem.comnih.govrsc.org

The synthesis of unsymmetrical ureas is a cornerstone of medicinal and materials chemistry. st-andrews.ac.uk A primary and widely utilized method involves the reaction of an isocyanate with an amine. nih.gov This approach is favored for its efficiency and the commercial availability of a vast array of starting materials. Alternative strategies have been developed to circumvent the use of potentially hazardous isocyanates, employing reagents like carbamates or engaging in rearrangement reactions such as the Curtius, Hofmann, and Lossen rearrangements, which proceed through an isocyanate intermediate. nih.gov

One-Pot Synthesis Approaches for Urea Compounds.rsc.orgbeilstein-journals.orgrsc.orgnih.gov

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. Several one-pot methods for preparing unsymmetrical ureas have been developed. rsc.orgrsc.org One such approach involves the in-situ generation of isocyanates from carboxylic acids or Cbz-protected amines, which then react with an amine to form the urea. rsc.orgnih.gov For instance, the use of diphenylphosphoryl azide (B81097) with a carboxylic acid can facilitate a Curtius rearrangement to produce an isocyanate, which is then trapped by an amine in the same reaction vessel. nih.gov Microwave-assisted one-pot syntheses have also proven effective, significantly reducing reaction times. beilstein-journals.orgnih.gov

Reaction Pathways Involving Isocyanates in Urea Synthesis.nih.govbeilstein-journals.orgresearchgate.netcommonorganicchemistry.com

The reaction between an isocyanate and an amine is a direct and common method for forming a urea linkage. commonorganicchemistry.com This reaction is typically performed in a suitable solvent like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature and does not require a base. commonorganicchemistry.com The isocyanate, being an electrophile, readily reacts with the nucleophilic amine. For the synthesis of 1-benzyl-3-(3-chlorophenyl)urea, this would involve the reaction of 3-chlorophenyl isocyanate with benzylamine. Isocyanates themselves can be generated through various methods, including the reaction of amines with phosgene (B1210022) or its safer equivalents, or through rearrangement reactions. nih.gov Water can also react with isocyanates to form a carbamic acid intermediate, which then decomposes to an amine and carbon dioxide; this newly formed amine can then react with another isocyanate molecule to form a symmetrical urea. researchgate.net

A notable one-pot, two-step process involves the conversion of an alkyl halide to an alkyl azide, followed by a Staudinger-aza-Wittig reaction with carbon dioxide to form the isocyanate, which is then reacted with an amine to yield the final urea product. beilstein-journals.org

Key Intermediate Derivatization in Benzyl (B1604629) Urea Architectures.

The synthesis of complex benzyl urea structures can be achieved through the derivatization of key intermediates. One approach involves using carbamoylimidazole intermediates, which act as masked isocyanates. These stable, crystalline reagents can be reacted with various nucleophiles, including amines, to form ureas. acs.org Another strategy employs p-nitrophenoxy carbamates, which can react with amines to generate an isocyanate intermediate that subsequently forms the urea. tandfonline.com These methods provide versatile pathways to introduce diverse functionalities into the final urea product.

Spectroscopic Characterization Methodologies for Synthetic Confirmation.mdpi.commdpi.com

To confirm the successful synthesis of this compound and its analogues, a combination of spectroscopic techniques is employed.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In urea derivatives, the most characteristic absorption bands are associated with the C=O (carbonyl) and N-H stretching and bending vibrations. mdpi.comdocbrown.inforesearchgate.net The C=O stretching vibration typically appears as a strong band in the region of 1630-1700 cm⁻¹. mdpi.comdocbrown.info The N-H stretching vibrations are observed as one or more bands in the 3200-3600 cm⁻¹ region. docbrown.info Bending vibrations of the N-H group can also be seen at lower frequencies. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule. In the ¹H NMR spectrum of this compound, one would expect to see signals corresponding to the protons of the benzyl and 3-chlorophenyl groups, as well as signals for the N-H protons. mdpi.com The chemical shifts of the N-H protons can be sensitive to the solvent and concentration. acs.org The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon of the urea group, typically in the range of 153-158 ppm, in addition to the signals for the aromatic carbons. mdpi.comscispace.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to obtain information about its structure through fragmentation patterns. nih.govtandfonline.com Electrospray ionization (ESI) is a common technique used for the analysis of urea derivatives. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, further confirming its elemental composition. scispace.com The fragmentation of urea derivatives in the mass spectrometer can be complex, but often involves cleavage of the C-N bonds adjacent to the carbonyl group. nih.gov

Table 1: Spectroscopic Data for Urea Derivatives

| Technique | Key Feature | Typical Range/Value | Reference |

|---|---|---|---|

| IR Spectroscopy | C=O Stretch | 1630-1700 cm⁻¹ | mdpi.comdocbrown.info |

| IR Spectroscopy | N-H Stretch | 3200-3600 cm⁻¹ | docbrown.info |

| ¹³C NMR | Urea C=O | 153-158 ppm | mdpi.comscispace.com |

| Mass Spectrometry | Fragmentation | Cleavage of C-N bonds | nih.gov |

Chromatographic and Crystallization Techniques for Product Purification.prepchem.commdpi.comtandfonline.com

After synthesis, the crude product often contains unreacted starting materials and byproducts, necessitating purification.

Chromatographic Techniques: Column chromatography is a widely used method for the purification of urea derivatives. mdpi.comtandfonline.comnih.gov A silica (B1680970) gel stationary phase is commonly employed, with a mobile phase consisting of a mixture of solvents such as ethyl acetate (B1210297) and petroleum ether or hexane. scispace.comtandfonline.com The polarity of the solvent mixture is adjusted to achieve optimal separation of the desired product from impurities. Thin-layer chromatography (TLC) is used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography.

Crystallization: Crystallization is a powerful technique for obtaining highly pure solid compounds. The choice of solvent is crucial for successful crystallization. For urea derivatives, solvents such as pentane, or mixtures like ethyl acetate and petroleum ether have been used. prepchem.comtandfonline.com The process involves dissolving the crude product in a minimum amount of a hot solvent in which it is soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Filtration of the crystals followed by washing with a cold solvent yields the purified product. The purity of the crystallized product can be assessed by its melting point.

Structure Activity Relationship Sar Studies of 1 Benzyl 3 3 Chlorophenyl Urea Derivatives

Foundational Principles of Urea (B33335) Structure-Activity Correlation

The urea moiety is a cornerstone in medicinal chemistry, prized for its role as a privileged scaffold in drug design. nih.govresearchgate.net Its utility stems from the capacity of the urea functional group to form strong hydrogen bonds with biological targets, a critical factor in achieving desired pharmacological activity. researchgate.net The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor, enabling a diverse range of interactions with enzymes and receptors. researchgate.netnih.gov

The general structure of urea derivatives allows for systematic modifications at three key positions: the two nitrogen atoms and the carbonyl group. SAR studies typically involve the systematic replacement of substituents at these positions to probe for changes in biological activity. This methodical approach helps in identifying the optimal chemical groups for potency and selectivity. For instance, studies on various urea-based compounds have demonstrated that the introduction of bulky aliphatic or aryl groups can significantly enhance activity against specific targets. nih.gov

The electronic properties of the substituents on the urea nitrogens are also crucial. Electron-donating and electron-withdrawing groups can modulate the hydrogen bonding capability of the urea functionality, thereby fine-tuning the interaction with biological targets. nih.gov The inherent resonance of the urea group, which allows for delocalization of electrons across the N-C-N bond system, further contributes to its unique binding properties. nih.gov

Influence of Aromatic Substitutions on Pharmacological Activity

Aromatic substitutions on the phenyl rings of 1-benzyl-3-(3-chlorophenyl)urea derivatives are a key area of SAR exploration, significantly impacting their pharmacological profiles. The nature, position, and number of substituents can alter the electronic environment, lipophilicity, and steric bulk of the molecule, thereby influencing its interaction with biological targets.

The introduction of halogen atoms, particularly chlorine, onto the aromatic rings of urea derivatives is a common strategy to modulate their biological activity. researchgate.neteurochlor.org Chlorine, being more lipophilic than hydrogen, can enhance the ability of a compound to cross biological membranes. researchgate.netcymitquimica.com This increased lipophilicity can lead to better absorption and distribution within the body.

Furthermore, the presence of a chlorine atom can prevent metabolic hydroxylation at the position it occupies, thereby increasing the metabolic stability and prolonging the half-life of the compound. researchgate.net The electronegativity of chlorine also introduces a dipole moment, which can lead to favorable non-bonding interactions with the binding sites of target proteins. researchgate.net Studies on diaryl urea derivatives have shown that the presence of a 4-chloro substituent can enhance antiproliferative activity compared to unsubstituted analogs. nih.gov

The position of the chlorine atom on the phenyl ring significantly influences the biological activity and physicochemical properties of the compound. acs.org For instance, research on chlorophenyl urea derivatives has shown that moving a substituent from the para (4-position) to the meta (3-position) or ortho (2-position) can drastically alter potency and selectivity. nih.gov

In a series of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs, it was found that substitutions at the 3-position of the phenethyl ring, such as with chlorine, resulted in enhanced potency for the CB1 receptor, while 4-position analogs were generally less potent. nih.gov This highlights that even subtle changes in the location of a substituent can lead to significant differences in how the molecule fits into its binding pocket and interacts with key residues. For some N-(chlorophenyl)urea derivatives, the 2-chloro isomer has been observed to have enhanced solubility compared to the 3-chloro isomer. vulcanchem.com

Conformational Modifications to the Urea Backbone and Linker Regions

The conformation of the urea backbone and the linker regions connecting the aryl rings is a critical determinant of biological activity. The urea functionality has a degree of rotational restriction due to resonance, which influences the spatial arrangement of the substituents. nih.gov Crystallographic studies of related benzyl-phenyl urea derivatives have provided insights into their preferred conformations. These studies reveal that the aromatic rings often adopt non-coplanar arrangements to minimize steric hindrance while maintaining favorable electronic interactions.

The dihedral angles between the aromatic rings and the urea plane are particularly important. For phenylureas, the presence of ortho-substituents like chlorine can significantly influence this dihedral angle, leading to a flatter energy surface and allowing for a wider range of accessible conformations. nih.gov Modifications to the linker, such as replacing the urea moiety with a thiourea (B124793) or a carbamate (B1207046), can also have a substantial impact on activity, often leading to a reduction in potency. nih.gov

Stereochemical Implications in Urea Derivative Bioactivity

Stereochemistry can play a crucial role in the bioactivity of urea derivatives, particularly when chiral centers are present in the molecule. mdpi.comresearchgate.net The introduction of a chiral center, for example, by substituting the benzyl (B1604629) group with a 1-phenylethyl group, can lead to enantiomers with different biological activities. nih.gov This is because the three-dimensional arrangement of atoms in a chiral molecule can lead to differential binding affinities for their biological targets, which are themselves chiral.

For instance, in a study of N,N-disubstituted urea derivatives, the (R)- and (S)-enantiomers exhibited different levels of inhibition against various bacterial strains. nih.gov This underscores the importance of considering stereochemistry in the design of new urea-based therapeutic agents, as one enantiomer may be significantly more active or have a better safety profile than the other.

Lipophilicity and its Relationship with Biological Potency

Lipophilicity, often quantified by the logarithm of the partition coefficient (logP), is a key physicochemical property that influences the absorption, distribution, metabolism, and excretion (ADME) of a drug, and consequently its biological potency. cymitquimica.com The presence of chlorine atoms on the phenyl rings of urea derivatives generally increases their lipophilicity. researchgate.netcymitquimica.com

An optimal level of lipophilicity is often required for a drug to effectively cross cell membranes and reach its target. However, excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and non-specific toxicity. Therefore, balancing lipophilicity is a critical aspect of drug design. In the development of urea-based herbicides, for example, the number and position of chlorine atoms are carefully selected to achieve the desired level of lipophilicity for effective uptake by plants. researchgate.net

Data Tables

Table 1: Influence of Phenyl Ring Substitution on Anticancer Activity of Benzyl Urea Derivatives

| Compound ID | R1 (Position on Benzyl Ring) | R2 (Substituent on Phenylurea) | Cell Line | Activity (% Inhibition at 100 µg/mL) | Reference |

| 7a | H | Benzyl | K562 | - | tandfonline.com |

| 7c | 2-Cl | Naphthyl | K562 | - | tandfonline.com |

| 7d | 2-NO2 | 2,4-dimethylphenyl | K562 | 42.05 | tandfonline.com |

| 5-FU | - | - | K562 | 7.76 | tandfonline.com |

Data extracted from a study on the anti-cancer activity of benzyl urea derivatives.

Table 2: Antimicrobial Activity of Substituted Urea Derivatives

| Compound ID | Substituent R1 | Substituent R2 | Target Organism | Inhibition (%) | Reference |

| 3e | (R)-1-phenylethyl | 4-chlorophenyl | Acinetobacter baumannii | Good | nih.gov |

| 3j | (S)-1-phenylethyl, Benzyl | 3,4-dichlorophenyl | Acinetobacter baumannii | Good | nih.gov |

| 3l | (3S,5S,7S)-adamantan-1-yl | 3,4-dichlorophenyl | Acinetobacter baumannii | 94.5 | nih.gov |

| 3n | (S)-1-phenylethyl, Benzyl | 4-fluorophenyl | Acinetobacter baumannii | Good | nih.gov |

Data from a study on the antimicrobial potential of new urea derivatives.

Computational and Theoretical Investigations of 1 Benzyl 3 3 Chlorophenyl Urea and Analogues

Molecular Docking Simulations for Target Interaction and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug design and molecular biology for understanding how ligands, such as 1-Benzyl-3-(3-chlorophenyl)urea, interact with biological targets.

Analysis of Protein-Ligand Hydrogen Bonding and Hydrophobic Interactions

The stability of a protein-ligand complex is heavily influenced by a network of non-covalent interactions, including hydrogen bonds and hydrophobic contacts. For urea (B33335) derivatives, the urea moiety itself is a key player in forming hydrogen bonds. For instance, in a study of related urea derivatives, the oxygen atom of the carbonyl group was found to interact with the hydrogen atom of amino acid residues like THR670. nih.gov

The benzyl (B1604629) and chlorophenyl groups of this compound are critical for establishing hydrophobic interactions within the binding pocket of a protein. The lipophilic nature of these aromatic rings allows them to fit into hydrophobic cavities of the target protein, thereby enhancing binding affinity. The adamantane (B196018) functionality, a highly lipophilic moiety, is extensively used in drug design to improve these interactions. nih.gov The analysis of these interactions is crucial for understanding the specificity and strength of the binding.

Interactive Table: Key Interacting Residues in Analogous Urea Derivatives

| Compound Analogue | Interacting Residue | Interaction Type |

|---|---|---|

| (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea | THR670 | Hydrogen Bond |

| Naphthalenyl derivatives | Not specified | Hydrophobic |

| Adamantyl urea adduct | Not specified | Lipophilic |

| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | Lys745 | Hydrogen Bond |

Predictive Modeling of Ligand Binding Energies

Predictive models for ligand binding energies are essential for ranking potential drug candidates. These models estimate the free energy of binding (ΔG_bind), which indicates the stability of the protein-ligand complex. A more negative value typically signifies a stronger and more stable interaction. Molecular docking programs can calculate a docking score, which is an approximation of the binding energy. For example, docking studies on a series of urea derivatives against the enoyl-(acyl-carrier-protein) reductase (ENR) enzyme revealed very good docking scores for all tested compounds. nih.gov

In a study of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs, docking scores against the molecular target EGFR ranged from -6.363 to -7.565 kcal/mol. semanticscholar.org Specifically, the ligand 7c, 1-(4-bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea, displayed a docking score of -7.558 kcal/mol, indicating efficient binding. semanticscholar.org These predictive models are invaluable for prioritizing compounds for further experimental testing.

Interactive Table: Predicted Binding Energies of Urea Analogues

| Compound Analogue | Target Protein | Docking Score (kcal/mol) |

|---|---|---|

| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c) | EGFR | -7.558 |

| Methyl benzoate (B1203000) derivatives | LPO | -3.36 |

Density Functional Theory (DFT) Studies for Electronic and Molecular Characteristics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has become a popular tool for computational chemistry, allowing for the detailed analysis of molecular properties.

Frontier Molecular Orbital Analysis for Reactivity Prediction

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower reactivity. usp.br

For related urea derivatives, FMO analysis has shown that the HOMO is often localized on the electron-rich parts of the molecule, such as the chlorophenyl ring and carbonyl oxygen, while the LUMO is concentrated on the π*-system of the aromatic ring and the carbonyl carbon. smolecule.com This distribution helps in predicting which parts of the molecule are likely to be involved in chemical reactions. For a series of salicylaldehyde (B1680747) thiosemicarbazone derivatives, the calculated HOMO-LUMO energy gaps were found to be around 4.13-4.22 eV, indicating high chemical stability. usp.br

Interactive Table: FMO Analysis of Related Compounds

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Salicylaldehyde thiosemicarbazone derivatives | -5.71 to -5.84 | -1.55 to -1.65 | 4.13 to 4.22 |

Molecular Electrostatic Potential Mapping for Interaction Sites

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. uni-muenchen.de The MEP is plotted onto the molecular surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, susceptible to nucleophilic attack).

In urea derivatives, the oxygen atom of the carbonyl group is consistently a region of high negative potential, making it a primary site for hydrogen bond donation. acs.org Conversely, the N-H protons of the urea linkage are regions of positive potential, acting as hydrogen bond donors. acs.org The MEP map of this compound would similarly highlight these features, providing a visual guide to its intermolecular interaction capabilities. For related compounds, MEP analysis has confirmed that the most positive electrostatic potentials are often associated with the protons of the bridge methylene (B1212753) group and phenyl rings, while the most negative potentials are found on heteroatoms like oxygen. acs.org

Computational Assessment of Molecular Reactivity and Stability

Computational methods, particularly DFT, allow for the calculation of various global reactivity descriptors that quantify a molecule's reactivity and stability. These include chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω). Chemical hardness is a measure of resistance to deformation or change in electron distribution, with higher values indicating greater stability. usp.br

For a series of salicylaldehyde thiosemicarbazone derivatives, the calculated hardness was around 2.1 eV, and the softness was about 0.24 eV, suggesting that these compounds are relatively stable and less reactive. usp.br The stability of urea derivatives is also influenced by intramolecular hydrogen bonding, which can be assessed computationally. The chemical stability of compounds like 1,3-bis[(3-chlorophenyl)-phenyl-methyl]urea is an important consideration, although detailed toxicological data is often limited. echemi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jksus.org This approach is instrumental in drug discovery, allowing for the prediction of the activity of novel molecules and the optimization of existing ones. jksus.orgrsc.org For urea derivatives, including analogues of this compound, QSAR studies have been pivotal in understanding the structural features that govern their biological effects, such as anticancer or antimicrobial properties.

In a study involving N-aryl-N'-benzylurea derivatives, a two-dimensional (2D-QSAR) model was developed to predict their cytotoxic activity. ijper.org The statistical quality of a QSAR model is crucial for its predictive power. Key statistical parameters include the squared correlation coefficient (R²), which measures the goodness of fit, and the cross-validation coefficient (Q²), which assesses the model's predictive ability. ijper.org A robust QSAR model for a series of N-aryl-N'-benzylurea and N-naphthoyl thiourea (B124793) derivatives demonstrated high statistical significance, with an R² value of 0.9253 and a Q² value of 0.8767. ijper.org This indicates that the model could account for 92.53% of the variance in the observed biological activity and had strong predictive capability. ijper.org Such models are developed by correlating molecular descriptors (physicochemical properties) with the biological activity, often expressed as pIC50 (-Log10 of the half-maximal inhibitory concentration). ijper.org

The descriptors used in these models can be of various types, including electronic, steric, and hydrophobic parameters. For instance, in the QSAR modeling of curcumin (B1669340) mimics that include a 1,3-disubstituted urea function, a three-descriptor model was generated with an R² of 0.934 for the HCT116 cell line. rsc.org The reliability of these models allows researchers to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted potency, thereby accelerating the drug development process. jksus.org

Table 1: Example of Statistical Parameters for a 2D-QSAR Model of N-aryl-N'-benzylurea Analogues ijper.org

| Statistical Parameter | Value | Description |

| R² (Squared Correlation Coefficient) | 0.9253 | Indicates that 92.53% of the variance in biological activity is explained by the model. |

| R²adj (Adjusted R²) | 0.9045 | R² adjusted for the number of descriptors in the model. |

| Q²cv (Cross-Validation Coefficient) | 0.8767 | A measure of the model's internal predictive ability. |

| R²test (External Validation) | 0.6015 | A measure of the model's predictive ability for an external set of compounds. |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. bohrium.combohrium.com These simulations provide detailed insights into the conformational stability of a compound like this compound and its dynamic interactions with a biological target, such as a protein receptor or enzyme. bohrium.com By simulating the behavior of the ligand-protein complex in a biologically relevant environment (e.g., in water), researchers can assess the stability of the binding pose predicted by molecular docking and understand the key interactions that maintain the complex. bohrium.com

MD simulations have been successfully applied to various urea derivatives to elucidate their interaction dynamics. For example, simulations can reveal the stability of hydrogen bonds, hydrophobic interactions, and other non-covalent forces between the compound and the amino acid residues in the protein's active site. bohrium.com Studies on adamantane derivatives have shown that MD simulations can confirm the stable binding of a ligand within the protein's active site over the simulation period. bohrium.com

The stability of the simulated system is often evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over time. A stable RMSD profile suggests that the complex has reached equilibrium and the ligand remains securely bound. Such analyses are crucial for validating potential drug candidates before they proceed to more resource-intensive experimental testing. bohrium.combohrium.com Furthermore, MD simulations can be performed in different solvents to understand how the environment affects the compound's conformation and stability. bohrium.com

Table 2: Application of Molecular Dynamics Simulations in Drug Discovery

| Simulation Aspect | Information Gained | Relevance to this compound |

| Ligand-Protein Complex Stability | Assesses the stability of the binding mode over time by calculating RMSD and other metrics. bohrium.com | Confirms whether the compound forms a stable complex with its intended biological target. |

| Interaction Dynamics | Identifies key amino acid residues involved in binding and characterizes the nature of the interactions (e.g., H-bonds, hydrophobic). | Elucidates the specific structural features of the molecule responsible for its biological activity. |

| Conformational Analysis | Explores the accessible conformations of the molecule in a solvated environment or when bound to a receptor. bohrium.com | Provides insight into the flexibility of the molecule and the most probable shapes it adopts to interact with its target. |

| Solvation Effects | Investigates the influence of the solvent (e.g., water) on the compound's structure and its interaction with the target. bohrium.com | Predicts the compound's behavior in a physiological environment. |

In Silico Prediction of Drug-Likeness and Pharmacokinetic Parameters

In silico methods are widely used to predict the drug-likeness and pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—of potential drug candidates early in the discovery pipeline. nih.govmdpi.com These predictions help to filter out compounds that are likely to fail later in development due to poor ADME profiles, saving significant time and resources. researchgate.net For this compound and its analogues, these computational tools can estimate key properties that determine a molecule's viability as an oral drug.

A primary filter for drug-likeness is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates certain thresholds for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. mdpi.com Studies on various urea derivatives, including biphenylurea-indolinone conjugates, have shown that these compounds generally adhere to Lipinski's and Veber's rules, indicating a higher probability of good oral bioavailability. mdpi.com

Beyond simple rules, specialized software can predict a range of ADME properties. For instance, in silico studies on biphenylurea derivatives predicted good to moderate levels of human intestinal absorption and varying degrees of aqueous solubility. mdpi.com Other important predicted parameters include blood-brain barrier (BBB) penetration, which is critical for drugs targeting the central nervous system, and potential inhibition of cytochrome P450 (CYP) enzymes, such as CYP2D6, which is crucial for assessing potential drug-drug interactions. mdpi.com These predictive models provide a comprehensive profile of a compound's likely behavior in the body. ijper.orgresearchgate.net

Table 3: Predicted ADME Properties for Analogues of this compound mdpi.com

| ADME Parameter | Predicted Level/Value | Significance in Drug Development |

| Human Intestinal Absorption | Good to Moderate | Indicates the likelihood of the drug being absorbed into the bloodstream after oral administration. |

| Aqueous Solubility | Very Low to Low | Affects dissolution and subsequent absorption; can be a challenge for formulation. |

| Blood-Brain Barrier (BBB) Penetration | Medium to Undefined | Predicts the ability of the compound to cross into the brain. |

| CYP2D6 Inhibition | Predicted to be Non-inhibitors (for some analogues) | Suggests a lower risk of metabolic drug-drug interactions involving this key enzyme. |

| Adherence to Lipinski's Rule of Five | Passed | Indicates that the compound possesses physicochemical properties consistent with known orally active drugs. |

Preclinical Pharmacological Evaluation and Biological Targets of 1 Benzyl 3 3 Chlorophenyl Urea Derivatives

In Vitro Biological Evaluation Methodologies

In vitro assays are fundamental to the initial screening and mechanistic understanding of drug candidates. They offer a controlled environment to assess the direct effects of compounds on specific biological components such as enzymes, receptors, and cells.

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Assays designed to measure the inhibition of specific enzymes are therefore crucial in evaluating the potential of 1-Benzyl-3-(3-chlorophenyl)urea derivatives. Research has shown that various urea (B33335) derivatives can act as potent enzyme inhibitors across different therapeutic areas.

For instance, certain urea derivatives have been identified as potent inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid biosynthesis. nih.gov This makes FabH an attractive target for developing new antibacterial agents. nih.gov Studies on specific compounds, such as 1-(5-bromo-2-hydroxybenzyl)-1-(4-chlorophenyl)-3-phenylurea, demonstrated significant inhibitory activity against Escherichia coli FabH. nih.gov

In the context of oncology, signaling pathways crucial for cancer cell proliferation and survival are often targeted. The PI3K/Akt/mTOR and Hedgehog signaling pathways are vital in breast cancer, and their inhibition can provide therapeutic benefits. researchgate.net A series of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives were designed and synthesized to dually inhibit these pathways. researchgate.net The representative compound 9i was shown to inhibit the phosphorylation of Akt and S6K, key components of the PI3K/Akt/mTOR pathway. researchgate.net Furthermore, some N-aryl-N'-benzylurea derivatives have been designed to target intracellular protein serine/threonine kinases, such as BRAF kinase, which are involved in cancer cell signal transduction. mdpi.com

Table 1: Enzyme Inhibition by Urea Derivatives

| Compound Class | Target Enzyme/Pathway | Therapeutic Area |

|---|---|---|

| Phenylurea Derivatives | E. coli FabH | Antibacterial |

| 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea Derivatives | PI3K/Akt/mTOR Pathway | Oncology |

To determine if this compound derivatives interact with specific cellular receptors, radioligand binding studies and functional assays are employed. These assays help to identify the molecular targets responsible for the observed pharmacological effects, such as anticonvulsant activity.

For a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, which share structural similarities with the urea scaffold, the mechanism of anticonvulsant action was investigated. The most active compound, 6 , was found to most likely interact with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. mdpi.com Affinity for the GABA-A receptor was also evaluated for these compounds. mdpi.com

In other studies, aryl urea derivatives have been investigated for their interaction with adenosine (B11128) receptors. The adenosine A2 receptor, along with cyclin-dependent kinase 2 (CDK2), has been suggested as a probable target for the antiproliferative activity of certain aryl carbamates and ureas. mdpi.com

The antimicrobial potential of this compound derivatives is assessed by screening them against a panel of clinically relevant bacterial and fungal pathogens. These screenings determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Derivatives of urea have demonstrated a broad spectrum of antimicrobial activity. For example, the position of the chlorine atom on the phenyl ring can significantly influence biological activity, with 3-chlorophenyl derivatives noted for their antimicrobial properties. In a study of new urea derivatives, compounds were screened against five bacterial strains (Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus) and two fungal strains (Candida albicans and Cryptococcus neoformans). nih.gov

Notably, N,N-disubstituted compounds like (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea showed good inhibition against Acinetobacter baumannii. nih.gov Another study highlighted that aryl ureas possessing a 3,5-dichloro-phenyl group exhibited activity against carbapenemase-producing Klebsiella pneumoniae and a multidrug-resistant E. coli strain, warranting further investigation. uea.ac.uk One specific derivative, ND-7, which has a 3-chlorophenyl substituent, showed a MIC of <2 μM against Bacillus subtilis.

Table 2: Antimicrobial Activity of Selected Urea Derivatives

| Compound/Derivative Class | Target Organism | Activity/MIC |

|---|---|---|

| (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea | Acinetobacter baumannii | Good inhibition |

| 3,5-dichloro-phenyl aryl ureas | Klebsiella pneumoniae (carbapenemase-producing) | MIC: 32-64 mg/L |

| 3,5-dichloro-phenyl aryl ureas | E. coli (multidrug-resistant) | MIC: 16-32 mg/L |

To evaluate the anticancer potential of this compound derivatives, their effect on the growth and viability of various cancer cell lines is tested. Standard methods like the MTT assay are used to determine the IC₅₀ value, which is the concentration of a compound that inhibits cell proliferation by 50%.

A wide range of urea derivatives have been assessed for their antiproliferative action. Benzylethylenearyl ureas were studied using human tumor cell lines including HT-29 (colon adenocarcinoma) and A-549 (pulmonary adenocarcinoma), as well as the non-tumor cell line HEK-293. nih.gov Similarly, a series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives showed excellent antiproliferative activities against A549, MCF-7 (breast cancer), HCT116 (colon cancer), and PC-3 (prostate cancer) cell lines, with most compounds exhibiting weak cytotoxicity against the normal human liver cell line HL7702. mdpi.com

Substituted thiourea (B124793) derivatives, which are structurally related to ureas, have also shown potent cytotoxic activity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with favorable selectivity over normal immortalized human keratinocytes (HaCaT). nih.gov Mechanistic studies revealed that the most effective of these compounds induced late apoptosis in colon cancer cell lines. nih.gov Furthermore, 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives displayed excellent antiproliferative activities against several breast cancer cell lines, including the triple-negative MDA-MB-231 cell line, by inducing apoptosis and inhibiting cell migration. researchgate.net

Table 3: Antiproliferative Activity of Urea Derivatives Against Various Cancer Cell Lines

| Compound Class | Cell Lines Tested |

|---|---|

| Benzylethylenearyl ureas | HT-29 (colon), A-549 (lung), HEK-293 (non-tumor) |

| N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]ureas | A549 (lung), MCF-7 (breast), HCT116 (colon), PC-3 (prostate) |

| Substituted thioureas | SW480 (colon), SW620 (colon), PC3 (prostate), K-562 (leukemia) |

In Vivo Preclinical Models and Efficacy Assessment

The anticonvulsant properties of this compound derivatives are evaluated in well-established rodent seizure models. The two most common screening models are the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, which represent generalized tonic-clonic seizures and myoclonic seizures, respectively.

Several studies have demonstrated the anticonvulsant potential of urea and related structures. A series of 1-(amino-N-arylmethanethio)-3-(1-substituted benzyl-2, 3-dioxoindolin-5-yl) ureas were screened, and several compounds showed significant anticonvulsant activity in both the MES and scPTZ models without inducing neurotoxicity. nih.gov Specifically, compounds 5h and 5i showed marked protection at a dose of 300 mg/kg. nih.gov

Isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides were also found to be active in both MES and scPTZ tests. consensus.app The ortho and para isomers proved to be more potent than the standard drug phenytoin (B1677684) in the MES test, while all three isomers were significantly more potent than valproate in both models, indicating a strong potential for use against generalized seizures. consensus.app Similarly, a series of 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were evaluated, with the most active compound showing a more beneficial protective index than valproic acid in the MES and 6 Hz tests. mdpi.com

Table 4: Anticonvulsant Screening Models for Urea Derivatives

| Model | Seizure Type Represented |

|---|---|

| Maximal Electroshock Seizure (MES) | Generalized tonic-clonic seizures |

| Subcutaneous Pentylenetetrazole (scPTZ) | Myoclonic seizures |

Analgesic Activity Models

The analgesic potential of urea derivatives and related compounds has been investigated in various preclinical models. Studies on derivatives of 1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole, which share the 1-benzyl group, have demonstrated moderate analgesic activity in mice at a dose of 100 mg/kg i.p. nih.gov. Notably, some compounds within this series exhibited significant efficacy, nearly equivalent to that of morphine at a 1 mg/kg dose, without observable toxicity at the tested dosage nih.gov.

In other research focusing on urea-related structures, such as thiourea derivatives, the writhing test has been employed to assess analgesic effects. One study on 1-allyl-3-(4-tertiary-butylbenzoyl) thiourea revealed that the compound exhibited better pain inhibition activity than the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) sodium, with a calculated ED₅₀ of 19,018 mg/kg BW unair.ac.id. These findings suggest that the urea scaffold and its bioisosteres are promising for the development of new analgesic agents unair.ac.id.

Table 1: Analgesic Activity of Related Urea and Benzyl (B1604629) Derivatives

| Compound Class | Model | Key Findings | Reference |

|---|---|---|---|

| 1-benzyl-imidazole derivatives | Mouse pain models | Moderate activity; some derivatives comparable to morphine. | nih.gov |

Anti-inflammatory Activity Models

The anti-inflammatory properties of this compound derivatives have been evaluated using standard preclinical models, most notably the carrageenan-induced paw edema model in rats. This model is widely used to assess acute inflammation.

In a study of 1-benzhydryl-piperazine urea derivatives, which contain a similar urea core, compounds were evaluated for their ability to reduce paw edema. The results showed a range of inhibitory activity from 31.4% to 57.5% researchgate.net. Specifically, a derivative with dichloro substitution (compound 1h) produced a 57.5% inhibition of edema after 5 hours, while another derivative (compound 1f) showed the maximum inhibition of 60.8%, compared to the 53.4% inhibition by the reference drug Nimesulide researchgate.net.

Research into pyrazolyl urea derivatives also highlights the anti-inflammatory potential of this class of compounds. In the carrageenan-induced paw edema model, these derivatives demonstrated significant activity, with inhibition ranging from 62.25% to 80.93% four hours after administration. The most potent compound, 1-[4-[5-(4-(benzyloxy)phenyl)-1-(4-chlorophenyl)-1H-pyrazol-3-yl]phenyl]urea (3c), showed 80.93% inhibition, which was comparable to the 81.72% inhibition by diclofenac sodium semanticscholar.org. Importantly, these active compounds were found to have reduced ulcerogenic liability and lipid peroxidation activity compared to diclofenac sodium semanticscholar.org.

Table 2: Anti-inflammatory Activity of Urea Derivatives in the Carrageenan-Induced Paw Edema Model

| Compound Series | Max Inhibition (%) | Time Point | Standard Drug | Standard Drug Inhibition (%) | Reference |

|---|---|---|---|---|---|

| 1-benzhydryl-piperazine ureas | 60.8% | 5 hours | Nimesulide | 53.4% | researchgate.net |

Antitubercular Efficacy Models

The urea scaffold has been identified as a promising framework for the development of novel agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The discovery process often involves screening compound libraries for direct anti-tubercular activity. In one such study, a library of approximately 12,000 compounds led to the identification of an adamantyl urea compound as a potent hit, which exhibited a minimum inhibitory concentration (MIC) of 0.01 μg/mL, comparable to the first-line anti-TB drug isoniazid (B1672263) nih.gov.

Further optimization of this hit compound led to a series of derivatives where the structure-activity relationship (SAR) was explored. The most effective compounds in this series maintained a 1-adamantyl-3-phenyl urea core and demonstrated potent activity against Mtb alongside an acceptable therapeutic index nih.gov. Similarly, studies on coumarin-based 1,2,3-triazole hybrids have yielded compounds with significant antitubercular activity, with MICs as low as 1 and 2 μg/mL against the Mtb H37Rv strain researchgate.net. These lead compounds also showed effectiveness against ethambutol-resistant and rifampicin-resistant Mtb strains, indicating their potential to combat drug-resistant tuberculosis researchgate.net.

Table 3: Antitubercular Activity of Urea and Related Derivatives

| Compound Class | Mtb Strain | MIC | Key Finding | Reference |

|---|---|---|---|---|

| Adamantyl ureas | H37Rv | 0.01 µg/mL | Activity comparable to isoniazid. | nih.gov |

Efficacy in Other Preclinical Disease Models

Beyond the aforementioned activities, derivatives of urea have been extensively studied for their potential in oncology. A series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives were synthesized and evaluated for their antiproliferative effects against several human cancer cell lines, including A549 (lung), MCF7 (breast), HCT116 (colon), and PC3 (prostate). Seven of these compounds, characterized by a 1-methylpiperidin-4-yl group, displayed excellent activity against all four cancer cell lines, with IC₅₀ values for MCF7 and PC3 cells falling below 3 μM for the most potent derivatives mdpi.com.

Other research has focused on benzylethylenearyl-urea scaffolds as onco-immunomodulating agents that target the tumor microenvironment. In co-culture models using HT-29 colon cancer cells and THP-1 immune cells, certain urea derivatives were able to inhibit more than 50% of cancer cell proliferation nih.govsemanticscholar.org. Furthermore, these compounds demonstrated anti-angiogenic properties. In a tube formation assay using Human Microvascular Endothelial Cells (HMEC-1), a carbamate (B1207046) analog (C.1) was highly active, while a p-methoxyphenyl urea derivative (C.12) showed a mild effect preprints.org.

Table 4: Anticancer Activity of Urea Derivatives

| Compound Series | Cell Lines | Activity Metric | Key Result | Reference |

|---|---|---|---|---|

| N-aryl-N'-benzylurea derivatives | MCF7, PC3 | IC₅₀ | < 3 µM | mdpi.com |

Identification and Characterization of Molecular Targets and Associated Biochemical Pathways

The diverse pharmacological activities of urea derivatives are attributable to their interaction with a variety of molecular targets and the subsequent modulation of key biochemical pathways.

For their anti-inflammatory effects , one of the identified mechanisms is the inhibition of p38α mitogen-activated protein kinase (MAPK). Compounds that significantly inhibited p38α MAPK also demonstrated good in vivo anti-inflammatory activity and were shown to inhibit the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) semanticscholar.org. Another critical target for anti-inflammatory action is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform. Certain pyrimidine (B1678525) derivatives with urea-like structures have shown potent and selective inhibition of COX-2 nih.gov.

In the context of antitubercular activity , the mechanism of action for adamantyl urea derivatives has been linked to the inhibition of multiple epoxide hydrolase (Eph) enzymes in M. tuberculosis. Many of the optimized compounds were found to be potent inhibitors of both Mtb EphB and EphE, suggesting that their antimycobacterial effect stems from the simultaneous inhibition of these enzymes nih.gov. Other studies on different antitubercular scaffolds have implicated the inhibition of Mtb DNA gyrase as the molecular mechanism researchgate.net.

For anticancer and onco-immunomodulatory activities , urea derivatives have been shown to function as multi-target inhibitors. Benzylethylenearyl ureas have demonstrated inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor in promoting angiogenesis nih.govsemanticscholar.org. Through VEGFR-2 inhibition, these compounds can disrupt the blood supply to tumors semanticscholar.org. Concurrently, these derivatives can also target immune checkpoint proteins like Programmed death-ligand 1 (PD-L1) nih.govsemanticscholar.org. By inhibiting PD-L1, these molecules can potentially restore the anti-tumor immune response. One derivative, a p-methoxyphenyl urea (C.12), was identified as a dual inhibitor, showing significant inhibition of both VEGFR-2 and PD-L1 in the HT-29 cancer cell line nih.govsemanticscholar.orgpreprints.org.

Table 5: Molecular Targets of Urea Derivatives

| Therapeutic Area | Molecular Target | Associated Pathway/Effect | Reference |

|---|---|---|---|

| Anti-inflammatory | p38α MAPK | Inhibition of TNF-α production | semanticscholar.org |

| Anti-inflammatory | COX-2 | Inhibition of prostaglandin (B15479496) synthesis | nih.gov |

| Antitubercular | Epoxide Hydrolases (EphB, EphE) | Disruption of mycobacterial cell wall/lipid metabolism | nih.gov |

| Antitubercular | DNA Gyrase | Inhibition of DNA replication | researchgate.net |

| Anticancer | VEGFR-2 | Anti-angiogenesis | nih.govsemanticscholar.org |

Future Directions and Research Perspectives

Strategic Exploration of Novel Substituents and Hybrid Molecular Scaffolds

The core urea (B33335) structure is a versatile platform for chemical modification. Future research will strategically introduce novel substituents and create hybrid molecules to enhance potency, selectivity, and pharmacokinetic properties. The process of molecular hybridization involves combining two or more pharmacophores (active parts of molecules) to create a new compound with potentially improved or synergistic activities. acs.org

One avenue of exploration involves the synthesis of N,N-disubstituted urea derivatives. For example, modifying the benzyl (B1604629) portion of the molecule with additional groups or replacing it entirely with other moieties, such as an adamantyl group, has shown promise in developing selective antimicrobial agents. mdpi.com A study on new urea derivatives demonstrated that compounds with different substitutions, such as (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea and 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea, exhibited significant and selective inhibition against specific bacterial strains like Acinetobacter baumannii. mdpi.com

Another promising strategy is the creation of hybrid molecules that incorporate the urea scaffold with other biologically active heterocyclic rings. The 1,2,3-triazole ring, known for its stability and resistance to metabolic degradation, is an attractive partner for hybridization. mdpi.com Researchers have designed and synthesized 1,2,3-triazole-cored structures that tether an aryl urea moiety, aiming to develop new anticancer agents with improved selectivity. nih.govmdpi.com For instance, hybrids combining a triazole ring with naphthalimide have yielded compounds with greater cytotoxicity against cancer cell lines than the reference compound, amonafide. mdpi.com Similarly, linking the 1-benzyl-3-(3-chlorophenyl)urea pharmacophore to other systems, like oxadiazole, represents a viable path for discovering compounds with novel activities, such as anti-salmonella agents. d-nb.info

The development of benzylethylenearyl ureas is another area of focus, aiming to create molecules that can modulate the tumor microenvironment by targeting pathways like angiogenesis. nih.gov These strategies of adding new substituents and creating hybrid molecules are essential for expanding the therapeutic potential of the this compound scaffold.

Table 1: Examples of Substituted and Hybrid Urea Derivatives

| Compound Name | Key Structural Modification | Investigated Activity | Reference |

|---|---|---|---|

| (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea | N,N-disubstitution with a phenylethyl group and a dichlorophenyl ring | Antimicrobial (Acinetobacter baumannii) | mdpi.com |

| 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea | Replacement of benzyl group with adamantyl moiety | Antimicrobial (Acinetobacter baumannii) | mdpi.com |

| 1-(5-(4-bromobenzyl)-1,3,4-oxadiazole-2-yl)-3-(3-chlorophenyl)urea | Hybrid with a 1,3,4-oxadiazole (B1194373) ring | Anti-Salmonella typhi | d-nb.info |

| 1,2,3-Triazole-cored aryl urea analogs | Hybrid with a 1,2,3-triazole ring | Anti-cancer (Hepatocellular carcinoma) | nih.govmdpi.com |

| Benzylethylenearyl ureas | Modification of the linker between aromatic rings | Onco-immunomodulation, Anti-angiogenesis | nih.gov |

Advancement of Computational Approaches for Rational Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. science.gov For derivatives of this compound, computational methods are crucial for predicting how structural changes will affect biological activity and for elucidating the mechanisms of action at a molecular level.

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a ligand to its target protein. researchgate.net In the context of urea derivatives, docking studies have been employed to understand the binding interactions of potential antimicrobial agents with their target enzymes, such as enoyl-(acyl-carrier-protein) reductase (ENR). researchgate.net These studies can reveal crucial interactions, like hydrogen bonds, that are responsible for the compound's inhibitory activity. mdpi.comresearchgate.net For example, docking studies helped to elucidate the binding mechanism of highly active adamantyl urea derivatives, providing a structural basis for their efficacy. researchgate.net

Beyond predicting binding modes, computational procedures can be used for structure-based lead generation and optimization. mdpi.com These methods can design structurally similar compounds by systematically altering atomic species (e.g., N, C, O) within a known ligand-protein complex and ranking the new designs based on energetic contributions. mdpi.com This approach has been successfully used to design new inhibitors for protein kinases, demonstrating its utility in generating chemically diverse and active molecules. mdpi.com The integration of deep generative models with kinase selectivity screening and molecular docking represents a sophisticated workflow for discovering novel and highly selective inhibitors. acs.org Such computational strategies are expected to accelerate the optimization of this compound analogs, guiding synthetic efforts toward compounds with enhanced potency and desired properties. science.govmdpi.com

Table 2: Application of Computational Methods in Urea Derivative Research

| Computational Method | Application | Outcome | Reference |

|---|---|---|---|

| Molecular Docking | Elucidate binding interactions of antimicrobial urea derivatives with the target enzyme (ENR). | Identified key hydrogen-bond interactions and provided a rationale for observed activity. | mdpi.comresearchgate.net |

| Structure-Based Lead Generation | Design new kinase inhibitors based on a known protein-ligand complex structure. | Generated a set of potential inhibitors with scores correlating to experimental activity data. | mdpi.com |

| Molecular Docking | Explore the mechanism of α-glucosidase inhibition by benzimidazolium salts. | Revealed significant ligand-receptor interactions, correlating with experimental IC50 values. | nih.gov |

| Scaffold-based Molecular Design | Integrate deep generative models, kinase screening, and docking to find novel DDR1 inhibitors. | Led to the discovery of a potent and highly selective DDR1 inhibitor with in vivo efficacy. | acs.org |

Development of Highly Selective and Targeted Therapeutic Agents

A central goal in drug development is to create agents that act with high selectivity on a specific biological target, thereby maximizing therapeutic efficacy while minimizing off-target side effects. Research on this compound and its analogs is increasingly focused on achieving this selectivity. The position of substituents on the phenyl ring is a critical determinant of biological activity and target preference. For instance, the placement of the chlorine atom at the 3-position is associated with antimicrobial activity, whereas analogs with a 4-chloro substituent may engage different biological targets.

The pursuit of selectivity is evident in the development of urea derivatives for specific therapeutic areas. In oncology, for example, new series of 1,2,3-triazole-cored structures incorporating an aryl urea have been designed as highly selective agents against hepatocellular carcinoma (HepG2) cells. nih.govmdpi.com Several of these analogs demonstrated significantly higher selectivity indexes compared to the established drug Sorafenib, indicating a better safety profile with less toxicity toward normal cells. nih.govmdpi.com

Furthermore, structural modifications of related urea scaffolds have led to the discovery of potent and selective modulators of other important drug targets. Analogs of 3-(4-Chlorophenyl)-1-(phenethyl)urea have been developed as allosteric modulators of the cannabinoid type-1 (CB1) receptor. acs.org This research highlights how subtle changes to the core structure can produce compounds that fine-tune the activity of specific receptors rather than simply blocking or activating them. Similarly, scaffold-hopping and optimization efforts have yielded potent and selective inhibitors of specific protein-protein interactions, such as the DCN1-UBC12 interaction, which is a target for anti-cardiac fibrotic effects. acs.org These examples underscore a clear research trajectory toward developing derivatives of this compound as highly selective therapeutic agents for a range of diseases. nih.gov

Investigation of Polypharmacology and Multi-Targeting Strategies for Complex Diseases

While the development of highly selective drugs is a cornerstone of medicinal chemistry, there is a growing appreciation for polypharmacology—the ability of a single compound to interact with multiple biological targets. This multi-targeting approach is particularly relevant for treating complex diseases like cancer and diabetes, where multiple pathways are dysregulated. nih.govnih.gov

The urea scaffold is well-suited for the design of multi-targeting agents. Research has shown that small molecules based on aryl urea structures can be designed to simultaneously block multiple anticancer targets. For example, benzylethylenearyl ureas have been developed that exhibit inhibitory effects on both Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, and Programmed death-ligand 1 (PD-L1), an immune checkpoint protein. nih.gov By hitting both angiogenesis and immune evasion pathways, such compounds could offer a more comprehensive anticancer effect. nih.gov

The concept of polypharmacology is also exemplified by A3 adenosine (B11128) receptor (A3AR) ligands, which share structural similarities with urea derivatives. The A3AR agonist IB-MECA was found to possess a complex pharmacological profile, acting not only as an A3AR modulator but also as a partial agonist for PPARγ and an antagonist for PPARδ. nih.gov This multi-target activity suggests potential applications in metabolic diseases like diabetes. nih.gov This discovery highlights that even when a compound is designed for a specific target, it may possess additional activities that can be therapeutically beneficial.

Future research on this compound will likely involve the deliberate design of derivatives that engage multiple, disease-relevant targets. This strategy is seen as a promising way to overcome the limitations of single-target therapies, particularly in the context of drug resistance and the multifactorial nature of complex diseases. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Benzyl-3-(3-chlorophenyl)urea, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via urea bond formation between benzylamine and 3-chlorophenyl isocyanate. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and catalyst use (e.g., triethylamine). Yield optimization requires factorial design experiments to assess interactions between variables . Characterization via -NMR and HPLC can confirm purity (>95%) and structural integrity .

Q. How can researchers validate the structural identity of this compound?

- Methodology : Combine spectroscopic techniques:

- Mass spectrometry (MS) : Confirm molecular weight (expected : ~260.7 for ) .

- X-ray crystallography : Resolve crystal structure to verify bond angles and substituent positions, as demonstrated for analogous urea derivatives .

- FT-IR : Identify urea carbonyl stretch (~1640–1680 cm) and aromatic C-Cl vibrations (~750 cm) .

Q. What are the preliminary biological screening protocols for this compound?

- Methodology :

- Enzyme inhibition assays : Test against kinases or phosphatases using fluorescence-based substrates. IC values can be compared to known inhibitors .

- Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK293 or HeLa) to assess viability at 10–100 µM concentrations .

Advanced Research Questions

Q. How do electronic effects of the 3-chlorophenyl group influence the compound’s reactivity or binding affinity?

- Methodology :

- Computational modeling : Perform DFT calculations (e.g., Gaussian09) to map electron density and HOMO-LUMO gaps, comparing with derivatives lacking the chloro-substituent .

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., 4-chlorophenyl or unsubstituted phenyl) and measure binding constants via surface plasmon resonance (SPR) .

Q. What experimental designs address contradictions in reported bioactivity data for urea derivatives?

- Methodology :

- Meta-analysis : Systematically review literature (e.g., PubMed, SciFinder) to identify confounding variables (e.g., solvent effects, assay protocols) .

- Controlled replication : Re-test disputed activities under standardized conditions (e.g., fixed pH, temperature) with internal controls .

Q. How can factorial design optimize the compound’s purification from byproducts?

- Methodology :

- Factors : Column chromatography parameters (silica gel mesh size, eluent polarity) and recrystallization solvents (ethanol vs. ethyl acetate).

- Response surface methodology (RSM) : Model interactions between factors to maximize purity and recovery .

Q. What advanced techniques characterize the compound’s interaction with biological membranes or proteins?

- Methodology :

- Microscale thermophoresis (MST) : Quantify binding to serum albumin or membrane receptors .

- Cryo-EM : Resolve structural changes in target proteins upon ligand binding .

Q. How does this compound degrade under environmental conditions, and what are its transformation products?

- Methodology :

- Photolysis studies : Exclude to UV-Vis light (254 nm) in aqueous/organic media; monitor degradation via HPLC-MS .

- QSAR modeling : Predict eco-toxicity of degradation products using EPI Suite or TEST software .

Methodological Notes

- Theoretical framework : Link studies to urea-based inhibitor design (e.g., kinase targeting) or supramolecular chemistry (hydrogen-bonding motifs) .

- Data validation : Cross-reference analytical results with ChemSpider or PubChem entries for analogous compounds .

- Ethical compliance : Adhere to OECD guidelines for environmental toxicity testing (e.g., OECD 201/202) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.